Alanine

Descripción

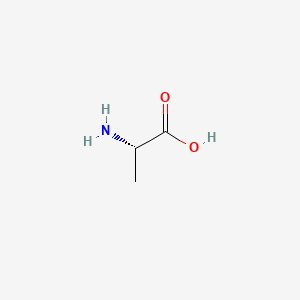

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Chemical Properties of Alanine (B10760859)

Introduction

This compound (Ala or A) is a non-essential, aliphatic α-amino acid fundamental to protein structure and various metabolic processes.[1][2] Its simple methyl side chain confers unique properties that make it a crucial component in biochemical research and a significant molecule in drug development. This guide provides a comprehensive overview of this compound's structure, chemical properties, and its role in key signaling pathways, along with detailed experimental protocols for its synthesis.

Structure of this compound

This compound's structure consists of a central carbon atom (α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a methyl group (-CH3) as its side chain.[3][4] This methyl side chain classifies this compound as a non-polar, aliphatic amino acid.[1][3] Under physiological pH, this compound exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).[1][3] The L-isomer is the enantiomer incorporated into proteins.[1]

Chemical Properties of this compound

This compound's chemical properties are summarized in the table below, providing key quantitative data for reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂ | [2] |

| Molecular Weight | 89.09 g/mol | [2] |

| IUPAC Name | 2-Aminopropanoic acid | [3] |

| pKa (α-COOH) | 2.34 - 2.35 | [1][2] |

| pKa (α-NH₃⁺) | 9.87 | [1][2] |

| Isoelectric Point (pI) | 6.01 | [2] |

| Melting Point | 314.5 °C (L-Alanine) | [5] |

| Density | 1.432 g/cm³ | [5] |

| Water Solubility | 166.5 g/L (25 °C) | [5] |

| LogP | -2.85 to -0.68 | [1][6] |

| Appearance | White to nearly white powder | [5] |

| Odor | Odorless | [5][6] |

Experimental Protocols

Strecker Synthesis of this compound

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. This protocol outlines the synthesis of a racemic mixture of this compound.

Materials:

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ethanol

Procedure:

-

Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water. To this solution, add acetaldehyde and stir. The reaction forms an iminium ion in situ.

-

α-Aminonitrile Formation: Slowly add a solution of potassium cyanide to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile. Maintain the reaction at a controlled temperature.

-

Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat under reflux. This step hydrolyzes the nitrile group to a carboxylic acid, and the amino group will be protonated.

-

Neutralization and Isolation: After hydrolysis, cool the solution and neutralize it with a strong base, such as sodium hydroxide, to the isoelectric point of this compound (pI ≈ 6.0). At this pH, this compound will be least soluble.

-

Purification: The precipitated crude this compound can be collected by filtration and recrystallized from a water/ethanol mixture to yield purified racemic this compound.

Enzymatic Synthesis of L-Alanine using Transaminase

This protocol describes the asymmetric synthesis of L-alanine from pyruvate (B1213749) using an L-amino acid transaminase.

Materials:

-

Pyruvate

-

L-Glutamate (as the amino donor)

-

L-amino acid transaminase (e.g., from Bacillus subtilis)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Cation exchange chromatography column

-

Ammonia (B1221849) solution

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing potassium phosphate buffer, pyruvate, L-glutamate, and PLP.

-

Enzyme Addition: Add the L-amino acid transaminase to the reaction mixture to initiate the transamination reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the progress of the reaction by measuring the consumption of pyruvate or the formation of L-alanine using HPLC.

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme or by acidification.

-

Purification:

-

Centrifuge the reaction mixture to remove the precipitated enzyme.

-

Apply the supernatant to a cation exchange chromatography column.

-

Wash the column with distilled water to remove unreacted pyruvate and other anionic components.

-

Elute the bound L-alanine using a gradient of ammonia solution.

-

Collect the fractions containing L-alanine and confirm the purity by HPLC.

-

Lyophilize the pure fractions to obtain solid L-alanine.

-

Signaling Pathways and Logical Relationships

Glucose-Alanine Cycle

The Glucose-Alanine cycle is a crucial metabolic pathway for transporting nitrogen from muscle to the liver in a non-toxic form.[5] In the muscle, amino groups are transferred to pyruvate to form this compound. This compound is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the amino group enters the urea (B33335) cycle.[5][7]

Caption: The Glucose-Alanine Cycle between muscle and liver.

This compound Activation of AMPK Signaling

Recent studies have shown that L-alanine can act as a signaling molecule to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8][9] The metabolism of this compound leads to an increase in the AMP/ATP ratio, which is a primary activator of AMPK.

Caption: Activation of AMPK signaling by L-alanine metabolism.

Experimental Workflow for Enzymatic Synthesis of L-Alanine

The following diagram illustrates a typical workflow for the enzymatic synthesis and purification of L-alanine.

Caption: Workflow for the enzymatic synthesis of L-alanine.

Conclusion

This compound, despite its simple structure, is a versatile and critical molecule in biochemistry and drug development. Its non-polar nature contributes to protein folding and stability, while its central role in metabolic pathways like the Glucose-Alanine cycle highlights its importance in systemic physiology. The ability of this compound to modulate signaling pathways such as AMPK activation opens new avenues for therapeutic intervention in metabolic diseases. The detailed experimental protocols provided herein offer a practical guide for the synthesis of this important amino acid, facilitating further research into its biological functions and applications.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. benchchem.com [benchchem.com]

- 3. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]

- 5. Cahill cycle - Wikipedia [en.wikipedia.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. medschoolcoach.com [medschoolcoach.com]

The Core Function of L-Alanine in Protein Synthesis: A Technical Guide

Executive Summary: L-alanine, a non-essential amino acid, plays a multifaceted role in cellular physiology, extending far beyond its fundamental function as a protein constituent. This technical guide provides an in-depth exploration of L-alanine's direct incorporation into nascent polypeptide chains and its indirect, yet critical, regulatory influence on protein synthesis, particularly in response to cellular energy status. We delve into the enzymatic kinetics of alanyl-tRNA synthetase (AlaRS), the metabolic significance of the Glucose-Alanine cycle, and the role of L-alanine in modulating translation efficiency. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding of L-alanine's pivotal role in proteostasis.

The Direct Role of L-alanine in Polypeptide Elongation

L-alanine is one of the 20 proteinogenic amino acids, meaning it is directly encoded by the genetic code and incorporated into proteins during mRNA translation.[1] Its small, non-polar methyl side chain allows it to be accommodated in diverse protein structures, contributing to the compact folding of proteins, particularly within alpha-helices.[1]

Codon Recognition and tRNA Charging

The genetic code specifies L-alanine through four distinct codons: GCU, GCC, GCA, and GCG.[1] The incorporation process begins when a specific transfer RNA molecule, tRNAAla, is recognized and "charged" with L-alanine. This crucial step is catalyzed by the enzyme Alanyl-tRNA Synthetase (AlaRS) .

The charging reaction is a two-step process:

-

Amino Acid Activation: L-alanine is activated by ATP to form an alanyl-adenylate intermediate (Ala-AMP), with the release of pyrophosphate (PPi).

-

tRNA Acylation: The activated alanine (B10760859) is then transferred from Ala-AMP to the 3'-end of its cognate tRNAAla, forming Ala-tRNAAla and releasing AMP.[2]

The resulting Ala-tRNAAla is then delivered to the ribosome to participate in polypeptide chain elongation.

The Alanyl-tRNA Synthetase (AlaRS) Proofreading Mechanism

The fidelity of protein synthesis relies on the precise attachment of the correct amino acid to its corresponding tRNA. AlaRS can mistakenly activate amino acids that are structurally similar to this compound, such as serine and glycine.[3] To prevent their incorporation at this compound codons, AlaRS possesses a distinct editing domain that hydrolyzes incorrectly charged Ser-tRNAAla or Gly-tRNAAla, ensuring the integrity of the nascent polypeptide.[3] This quality control mechanism is essential, as defects in editing activity have been linked to neurodegeneration in animal models.[3]

The Indirect and Regulatory Role of L-alanine

Beyond its role as a building block, L-alanine is a key player in cellular metabolism and signaling, indirectly influencing the rate and regulation of protein synthesis.

Link to Cellular Energy Status: The Glucose-Alanine Cycle

In mammals, L-alanine is central to the Glucose-Alanine Cycle , an inter-organ metabolic loop that transports nitrogen from peripheral tissues, primarily muscle, to the liver.[1] During periods of fasting or intense exercise, muscle proteins are broken down for fuel. The resulting amino groups are transferred to pyruvate (B1213749) (a product of glycolysis) to form this compound via the enzyme this compound aminotransferase.[1]

This compound is then released into the bloodstream and transported to the liver. In the liver, the reverse reaction occurs: this compound is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate, eventually entering the urea (B33335) cycle for safe disposal. The pyruvate is used as a substrate for gluconeogenesis, producing glucose that can be sent back to the muscle for energy.[1] This cycle is critical for maintaining blood glucose homeostasis and managing nitrogen balance, linking protein catabolism directly to energy production.

Regulation of Hepatic Protein Synthesis

Studies have shown that L-alanine plays a direct physiological role in regulating protein synthesis in the liver, particularly in response to nutritional status.[4] In starved rats, L-alanine was the single amino acid most effective at promoting the aggregation of hepatic polyribosomes, which is indicative of increased translation initiation.[1][4] This effect was accompanied by a decrease in the time required for polypeptide-chain elongation.[4]

Notably, this regulatory function appears to be independent of this compound's conversion to other metabolites, as the effect persists even when its transamination is blocked.[1][4] This suggests L-alanine itself, or its availability, acts as a signal to the liver's translational machinery to ramp up protein synthesis when nutrients become available.

Quantitative Analysis of L-alanine's Impact

The functional roles of L-alanine are supported by quantitative biochemical and physiological data. The following tables summarize key parameters related to its function in protein synthesis.

Table 1: Kinetic Parameters of Alanyl-tRNA Synthetase (AlaRS) and L-Alanine Transporters

| Parameter | Enzyme / Transporter | Organism / System | Value | Reference |

| kcat/KM (tRNAAla) | AlaRS (Mutant K73Q) | E. coli | 50-fold reduction vs. Wild-Type | [5] |

| kcat/KM (tmRNA) | AlaRS | E. coli | 75-fold lower vs. tRNAAla | [6] |

| Vmax (L-alanine uptake) | L-alanine Transporter | Trypanosoma cruzi | 1.86 ± 0.3 nmol/min/2x107 cells | [7] |

| KM (L-alanine uptake) | L-alanine Transporter | Trypanosoma cruzi | 1.81 ± 0.6 mM | [7] |

Table 2: In Vivo Effects on Protein Synthesis and L-alanine Production

| Condition | Measurement | System | Result | Reference |

| Starvation vs. L-alanine admin. | Hepatic Polyribosome Aggregation | Starved Rats | Statistically significant increase | [1][4] |

| Starvation vs. L-alanine admin. | Polypeptide-chain Elongation Time | Starved Rats | Significant decrease | [4] |

| Prednisolone (5 mg/kg/day) | Fractional Synthesis Rate (this compound) | Rat Quadriceps Muscle | ~20% decrease vs. vehicle control | [8] |

| Optimized Biocatalysis | L-alanine Concentration | Recombinant E. coli | 7.05 g/L (79.08 mM) | [9] |

Key Experimental Protocols

Accurate measurement of protein synthesis is fundamental to studying the effects of molecules like L-alanine. Below are detailed methodologies for two widely used techniques.

Protocol: Measurement of Global Protein Synthesis using O-Propargyl-Puromycin (OP-Puro)

This method utilizes a puromycin (B1679871) analog, OP-Puro, which incorporates into nascent polypeptide chains, terminating translation. The incorporated OP-Puro contains an alkyne group that can be fluorescently labeled via a click chemistry reaction, allowing for quantification by flow cytometry or visualization by microscopy.[10][11]

Materials:

-

O-propargyl-puromycin (OP-Puro) solution (e.g., 20 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 or saponin-based buffer in PBS)

-

Click Chemistry Reaction Kit (containing fluorescent azide (B81097), copper sulfate, reducing agent, and reaction buffer)

-

FACS Buffer (e.g., PBS with 1% BSA)

-

Cycloheximide (B1669411) (CHX) for negative control (optional)

Procedure (for Flow Cytometry):

-

Cell Treatment: Plate and culture cells to the desired confluency. Treat with experimental compounds as required. For a negative control, pre-treat cells with a translation inhibitor like cycloheximide (50 µg/mL) for 15-30 minutes.

-

OP-Puro Labeling: Add OP-Puro to the culture medium to a final concentration of 20-50 µM. Incubate for 30-60 minutes under normal culture conditions. The optimal concentration and time should be determined empirically for each cell type.[10]

-

Cell Harvest: Aspirate the medium, wash cells once with PBS, and harvest using trypsin or a cell scraper. Collect cells in a 1.5 mL microcentrifuge tube.

-

Fixation: Centrifuge cells (e.g., 1,000 x g for 5 min at 4°C), discard the supernatant, and resuspend the pellet in 100 µL of Fixation Buffer. Incubate for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells once with PBS. Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

-

Click Chemistry Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide (e.g., Alexa Fluor 488 azide). Centrifuge the permeabilized cells and resuspend the pellet in 500 µL of the reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[10]

-

Washing and Analysis: Wash the cells three times with Permeabilization Buffer.[10] Resuspend the final cell pellet in 200-500 µL of FACS Buffer. Analyze the fluorescence intensity of single cells using a flow cytometer.

References

- 1. Key role of L-alanine in the control of hepatic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]

- 3. A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key role of L-alanine in the control of hepatic protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that the 3' end of a tRNA binds to a site in the adenylate synthesis domain of an aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic parameters for tmRNA binding to alanyl-tRNA synthetase and elongation factor Tu from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uptake of l-Alanine and Its Distinct Roles in the Bioenergetics of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

D-alanine role in bacterial cell wall structure

The

Fundamental Role of D-Alanine in the Structural Integrity of Bacterial Cell Walls

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-alanine is a non-canonical amino acid that plays a critical and indispensable role in the structure and rigidity of the bacterial cell wall. Unlike the L-amino acids that constitute proteins, D-alanine is a key component of peptidoglycan, the mesh-like polymer that encases bacteria and protects them from osmotic stress. This guide provides a detailed examination of the synthesis of D-alanine, its incorporation into peptidoglycan precursors, and its ultimate function in the cross-linking reactions that provide the cell wall with its characteristic strength. Furthermore, this document outlines key experimental protocols for the analysis of D-alanine in the cell wall and discusses how the D-alanine metabolic pathway serves as a crucial target for antibiotic action.

Introduction to Peptidoglycan and the Significance of D-Alanine

The bacterial cell wall is a complex and dynamic structure essential for maintaining cell shape and protecting against osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[2] Attached to each NAM residue is a short peptide stem, which can be cross-linked to the peptide stems of adjacent glycan strands, forming a robust, three-dimensional mesh.

A unique and critical feature of this peptide stem is the presence of D-amino acids, particularly D-alanine.[1] D-alanine residues are found at the terminal positions of the pentapeptide precursor, specifically as a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[3][4] This D-Ala-D-Ala terminus is the substrate for the transpeptidation reaction that cross-links the peptidoglycan layers, a process that is fundamental to the integrity of the cell wall.[4][5] The terminal D-alanine is cleaved during this reaction, providing the energy for the formation of the cross-link.[6]

The D-Alanine Biosynthetic Pathway

The cytosolic pool of D-alanine is primarily supplied through the action of two key enzymes: Alanine (B10760859) Racemase and D-alanine-D-alanine Ligase.

This compound Racemase (Alr)

This compound racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[7][8] This enzyme is ubiquitous in bacteria and is essential for providing the D-alanine necessary for peptidoglycan synthesis.[9] In some bacteria, such as Staphylococcus aureus, there are two isozymes of this compound racemase, a constitutively expressed anabolic racemase (Alr) and a catabolic racemase (DadX) inducible by L-alanine.[9]

D-alanine-D-alanine Ligase (Ddl)

D-alanine-D-alanine ligase is an ATP-dependent enzyme that catalyzes the formation of the D-Ala-D-Ala dipeptide from two molecules of D-alanine.[10][11] This dipeptide is then added to the UDP-NAM-tripeptide precursor in the cytoplasm, forming the UDP-NAM-pentapeptide, which is the final monomeric unit for peptidoglycan synthesis.[3] The Ddl enzyme is a member of the ATP-grasp superfamily and its activity is often activated by monovalent cations like K+.[10][12]

In some Gram-positive bacteria, D-alanine is also incorporated into teichoic and lipoteichoic acids, which modifies the net surface charge of the cell wall and can decrease susceptibility to cationic antimicrobial agents.[13][14]

Role in Peptidoglycan Cross-Linking

The UDP-NAM-pentapeptide precursor is transported across the cell membrane and incorporated into the growing peptidoglycan chain. The final step in cell wall synthesis is the transpeptidation reaction, catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs).[15][16] In this reaction, the terminal D-alanine of a pentapeptide stem is cleaved, and the penultimate D-alanine is cross-linked to the amino group of a diaminopimelic acid or L-lysine residue in an adjacent peptide stem.[2][6] This cross-linking is what gives the peptidoglycan its strength and rigidity.

D-Alanine Pathway as an Antibiotic Target

The essentiality of D-alanine for bacterial survival and the absence of this pathway in humans make it an excellent target for antibiotics.

D-cycloserine

D-cycloserine is a structural analog of D-alanine that competitively inhibits both this compound racemase and D-alanine-D-alanine ligase.[17][18][19] By blocking these two enzymes, D-cycloserine prevents the synthesis of the D-Ala-D-Ala dipeptide, thereby inhibiting peptidoglycan synthesis and leading to cell lysis.[20][21] It is used as a second-line drug for the treatment of multidrug-resistant tuberculosis.[19]

Glycopeptides (e.g., Vancomycin)

Vancomycin (B549263) and other glycopeptide antibiotics function by binding with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor.[4][5] This binding sterically hinders the transpeptidase from accessing its substrate, thereby preventing cross-linking of the peptidoglycan.[4] Resistance to vancomycin often arises from the replacement of the terminal D-alanine with D-lactate, which reduces the binding affinity of the antibiotic.[22][23]

Quantitative Data

The following table summarizes key kinetic parameters for enzymes in the D-alanine pathway from various bacterial species.

| Enzyme | Organism | Substrate | Km (mM) | Reference |

| D-alanine:D-alanine ligase | Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 | [24] |

| D-alanine:D-alanine ligase | Mycobacterium tuberculosis | D-Alanine (Site 2) | 3.6 | [24] |

Experimental Protocols

Peptidoglycan Isolation and Analysis

A common method for analyzing peptidoglycan composition involves the isolation of sacculi, enzymatic digestion, and subsequent analysis by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[25][26][27]

Protocol Outline:

-

Cell Culture and Lysis: Grow bacterial cultures to mid-logarithmic phase. Harvest cells and resuspend in a lysis buffer, often containing SDS, and boil to lyse the cells and denature proteins.[27]

-

Sacculi Isolation: The insoluble peptidoglycan sacculi are pelleted by ultracentrifugation and washed repeatedly to remove detergents and other contaminants.

-

Enzymatic Digestion: Treat the sacculi with enzymes such as α-amylase and pronase to remove any associated glycogen (B147801) and proteins.[25] For Gram-positive bacteria, an additional acid treatment (e.g., with HCl) may be necessary to remove teichoic acids.[25]

-

Muropeptide Solubilization: The purified peptidoglycan is digested with a muramidase (B13767233) (e.g., cellosyl or mutanolysin) to break the glycan backbone, releasing soluble muropeptides.

-

Chromatographic Analysis: The resulting muropeptide fragments are separated and quantified by reverse-phase HPLC or UPLC.[27] Peaks can be identified by comparison to known standards or by in-line mass spectrometry.[27]

This compound Racemase Activity Assay

Several methods exist for assaying this compound racemase activity. An enzyme-coupled assay is commonly used.[28]

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tricine/NaOH), the substrate (D-alanine), L-alanine dehydrogenase, and NAD+.[28]

-

Enzyme Addition: Initiate the reaction by adding the purified this compound racemase.

-

Spectrophotometric Monitoring: The conversion of D-alanine to L-alanine by the racemase is coupled to the L-alanine dehydrogenase reaction, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored over time.[28]

-

Alternative Method: A novel assay based on circular dichroism has also been developed, which directly measures the change in the enantiomeric forms of this compound.[28][29]

Conclusion and Future Directions

D-alanine is a cornerstone of bacterial cell wall structure, and the enzymatic pathways responsible for its synthesis and incorporation are validated targets for antimicrobial drug development. The rise of antibiotic resistance necessitates a continued and deepened understanding of these fundamental processes. Future research will likely focus on the discovery of novel inhibitors for this compound racemase and D-alanine-D-alanine ligase, the structural and mechanistic details of transpeptidation in a wider range of pathogenic bacteria, and the regulatory networks that control D-alanine metabolism. Advanced analytical techniques will further empower researchers to dissect the complexities of cell wall biosynthesis, paving the way for the next generation of antibiotics.

References

- 1. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyclass.net [microbiologyclass.net]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. old.iupac.org [old.iupac.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Racemization of this compound by the this compound racemases from Salmonella typhimurium and Bacillus stearothermophilus: energetic reaction profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound racemase - Wikipedia [en.wikipedia.org]

- 9. Structural features and kinetic characterization of this compound racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 12. d-Alanine-d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]

- 18. Cycloserine - Wikipedia [en.wikipedia.org]

- 19. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]

- 20. D-cycloserine - BioPharma Notes [biopharmanotes.com]

- 21. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 22. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]

- 23. Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Digestion of Peptidoglycan and Analysis of Soluble Fragments [bio-protocol.org]

- 26. en.bio-protocol.org [en.bio-protocol.org]

- 27. bio-protocol.org [bio-protocol.org]

- 28. A novel assay method for an amino acid racemase reaction based on circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A novel assay method for an amino acid racemase reaction based on circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Glucose-Alanine Cycle: Pathway and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glucose-alanine cycle is a critical metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form. This process is intrinsically linked to glucose homeostasis, particularly during periods of fasting, prolonged exercise, and in certain pathological states. In muscle, glucose is catabolized to pyruvate (B1213749), which then undergoes transamination to form alanine (B10760859). This compound is subsequently released into the bloodstream and transported to the liver. Within the liver, this compound is converted back to pyruvate, serving as a key substrate for gluconeogenesis, while the amino group is shuttled into the urea (B33335) cycle for excretion. This intricate interplay between muscle and liver underscores the importance of the glucose-alanine cycle in maintaining nitrogen balance and systemic glucose levels. This technical guide provides a comprehensive overview of the glucose-alanine cycle, its enzymatic regulation, and the hormonal signaling pathways that govern its activity. Detailed experimental protocols for studying this cycle are also presented to aid researchers in their investigations.

The Glucose-Alanine Cycle Pathway

The glucose-alanine cycle, also known as the Cahill cycle, involves a series of interconnected reactions occurring in skeletal muscle and the liver, linked by the circulatory system.[1][2]

In Skeletal Muscle:

During periods of high energy demand or when amino acids are utilized as fuel, such as in prolonged exercise or fasting, the breakdown of branched-chain amino acids (BCAAs) generates amino groups.[3][4] These amino groups are transferred to α-ketoglutarate to form glutamate (B1630785) in a reaction catalyzed by branched-chain aminotransferase (BCAT).[3][5][6] The glutamate then donates its amino group to pyruvate, a product of glycolysis, to form L-alanine and regenerate α-ketoglutarate. This transamination reaction is catalyzed by This compound aminotransferase (ALT) , a key enzyme in this cycle.[1][2]

-

Glucose → Pyruvate (via Glycolysis)

-

Branched-Chain Amino Acids + α-ketoglutarate ⇌ α-keto acids + Glutamate (catalyzed by BCAT)

-

Glutamate + Pyruvate ⇌ α-ketoglutarate + this compound (catalyzed by ALT)

The newly synthesized this compound is then released from the muscle into the bloodstream.

In the Liver:

This compound is taken up by the liver from the circulation. Inside the hepatocytes, the reverse of the transamination reaction that occurred in the muscle takes place, also catalyzed by This compound aminotransferase (ALT) .[1][2] this compound transfers its amino group to α-ketoglutarate, reforming pyruvate and glutamate.

-

This compound + α-ketoglutarate ⇌ Pyruvate + Glutamate (catalyzed by ALT)

The metabolic fates of the products are twofold:

-

Pyruvate: The carbon skeleton of this compound, now in the form of pyruvate, serves as a primary substrate for gluconeogenesis , the synthesis of new glucose molecules.[7] The newly formed glucose is then released into the bloodstream to be utilized by peripheral tissues, including muscle, thus completing the cycle.[1]

-

Glutamate: The amino group from this compound, now carried by glutamate, can be released as ammonia (B1221849) (NH₄⁺) through the action of glutamate dehydrogenase. This ammonia then enters the urea cycle to be converted into urea for safe excretion by the kidneys.[1]

This cycle effectively transports nitrogen from the muscle to the liver for disposal and allows for the recycling of the carbon skeleton of pyruvate back to glucose.[1]

Regulation of the Glucose-Alanine Cycle

The flux through the glucose-alanine cycle is tightly regulated by hormonal signals and the availability of substrates. The key regulatory points are the enzymes involved in gluconeogenesis in the liver and the enzymes controlling the availability of substrates in the muscle.

Hormonal Regulation

During fasting or periods of low blood glucose, the pancreas secretes glucagon. Glucagon acts primarily on the liver to stimulate glucose production.[7][8][9] It enhances the glucose-alanine cycle by:

-

Stimulating Gluconeogenesis: Glucagon activates a signaling cascade that leads to the increased expression and activity of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase.[7][9] This promotes the conversion of this compound-derived pyruvate into glucose. The glucagon signaling pathway involves the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[10][11] PKA then phosphorylates and activates transcription factors that drive the expression of gluconeogenic genes.[9] More recent studies have shown that glucagon can also stimulate gluconeogenesis by increasing hepatic lipolysis, leading to increased acetyl-CoA levels which allosterically activate pyruvate carboxylase.[12]

-

Increasing this compound Uptake: Glucagon has been shown to increase the uptake of this compound by the liver, providing more substrate for gluconeogenesis.[13]

In the fed state, when blood glucose levels are high, the pancreas releases insulin. Insulin acts to lower blood glucose and has an overall inhibitory effect on the glucose-alanine cycle.[8][14] Its mechanisms of action include:

-

Inhibiting Gluconeogenesis: Insulin signaling in the liver activates the PI3K/Akt pathway, which leads to the phosphorylation and nuclear exclusion of the transcription factor FOXO1.[14][15] This represses the transcription of gluconeogenic genes like PEPCK and G6Pase, thereby reducing the conversion of pyruvate to glucose.[8][16]

-

Suppressing Muscle Protein Breakdown: Insulin promotes the net uptake of amino acids into muscle and stimulates protein synthesis, thereby reducing the release of amino acids, including this compound, from muscle tissue.[17][18]

Other Hormones:

-

Cortisol and Epinephrine: These stress hormones can increase the availability of substrates for the glucose-alanine cycle by promoting muscle protein breakdown and stimulating gluconeogenesis in the liver.[19]

Allosteric and Substrate-Level Regulation

While hormonal control is paramount, the activity of enzymes in the glucose-alanine cycle is also influenced by the local metabolic state through substrate availability and allosteric regulation.

-

This compound Aminotransferase (ALT): The activity of ALT is largely driven by the concentrations of its substrates and products (this compound, pyruvate, α-ketoglutarate, and glutamate).[17] There is limited evidence for direct allosteric regulation of mammalian ALT by other metabolites. However, various compounds have been identified that can inhibit ALT activity, which are primarily of interest for therapeutic and research applications.[19][20][21][22]

-

Branched-Chain Aminotransferase (BCAT): The activity of the mitochondrial BCAT (BCAT2), which initiates BCAA catabolism in muscle, is regulated by its substrates.[3] The branched-chain α-keto acids produced can influence the activity of the downstream branched-chain α-keto acid dehydrogenase (BCKD) complex.[5]

-

Gluconeogenic Enzymes: Key enzymes in the hepatic gluconeogenic pathway are subject to allosteric regulation. For instance, pyruvate carboxylase is allosterically activated by acetyl-CoA, linking fatty acid oxidation to gluconeogenesis.[12]

Quantitative Data

The following tables summarize key quantitative parameters related to the glucose-alanine cycle.

Table 1: Kinetic Parameters of Human this compound Aminotransferase (ALT) Isoforms

| Isoform | Tissue | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Reference(s) |

| ALT1 (Cytosolic) | Liver | L-Alanine | ~10.12 | ~0.48 (mM/min) | - | [17] |

| ALT1 (Cytosolic) | Liver | L-Glutamate | ~3.22 | ~0.22 (mM/min) | - | [17] |

| ALT2 (Mitochondrial) | Muscle, Kidney | L-Alanine | Different from ALT1 | Similar to ALT1 | Different from ALT1 | [23][24] |

| ALT2 (Mitochondrial) | Muscle, Kidney | Pyruvate | Different from ALT1 | Similar to ALT1 | Different from ALT1 | [23][24] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, etc.). Data for human isoforms, particularly muscle-specific ALT2, are limited and often extrapolated from studies on other species.

Table 2: Flux Rates of the Glucose-Alanine Cycle in Humans

| Condition | Parameter | Flux Rate (µmol·kg⁻¹·min⁻¹) | Reference(s) |

| Postabsorptive (Overnight Fast) | Plasma this compound Flux | ~4.0 - 5.0 | [2][25][26] |

| Postabsorptive (Overnight Fast) | Glucose to this compound Carbon Transfer | ~1.89 ± 0.20 | [25] |

| Postabsorptive (Overnight Fast) | This compound to Glucose Carbon Transfer | ~1.48 ± 0.15 | [25] |

| 60-hour Fast | This compound Turnover | Significantly reduced compared to 12-hour fast | [1][27] |

| Burn Injury (Hypermetabolic State) | This compound Flux | Significantly elevated | [2][26] |

Experimental Protocols

This compound Aminotransferase (ALT) Activity Assay

This protocol describes a common coupled-enzyme spectrophotometric assay to measure ALT activity in biological samples.

Principle:

ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.

Materials:

-

Sample (e.g., tissue homogenate, cell lysate, serum)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

L-Alanine solution

-

α-Ketoglutarate solution

-

NADH solution

-

Lactate Dehydrogenase (LDH)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation:

-

Tissue: Homogenize the tissue in ice-cold reaction buffer and centrifuge to remove debris. Collect the supernatant.

-

Cells: Lyse the cells in a suitable buffer and centrifuge. Collect the supernatant.

-

Serum: Can often be used directly or after dilution.

-

-

Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, L-alanine, NADH, and LDH.

-

Assay:

-

Pipette the reaction mixture into a cuvette or microplate well.

-

Add the sample to the reaction mixture and mix gently.

-

Initiate the reaction by adding α-ketoglutarate.

-

Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).

-

-

Calculation of ALT Activity:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

-

Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which is equivalent to the rate of pyruvate formation.

-

Express ALT activity in Units per liter (U/L) or Units per milligram of protein (U/mg). One unit (U) of ALT is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

-

Stable Isotope Tracing for Metabolic Flux Analysis

This protocol provides a general workflow for using stable isotope-labeled substrates (e.g., [U-¹³C₆]-glucose and [¹⁵N]-alanine) to quantify the flux through the glucose-alanine cycle.

Principle:

By providing cells or an organism with a substrate labeled with a heavy isotope (e.g., ¹³C or ¹⁵N), the label will be incorporated into downstream metabolites. The pattern and extent of isotope labeling in metabolites of interest (e.g., this compound, glucose) can be measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, combined with a metabolic model, allows for the calculation of intracellular metabolic fluxes.[28][29]

Materials:

-

Cell culture or animal model

-

Stable isotope-labeled tracer (e.g., [U-¹³C₆]-glucose, [¹⁵N]-alanine)

-

Appropriate culture medium or infusion solutions

-

Equipment for sample collection and processing (e.g., centrifuge, liquid nitrogen)

-

Analytical instrumentation (GC-MS, LC-MS, or NMR)

Procedure:

-

Experimental Design:

-

Choose the appropriate tracer based on the specific pathway of interest. For the glucose-alanine cycle, a combination of a ¹³C-labeled glucose and a ¹⁵N-labeled amino acid can provide comprehensive information on both carbon and nitrogen flow.[30][31]

-

Determine the optimal labeling duration to achieve isotopic steady state.

-

-

Isotope Labeling:

-

Sample Collection and Metabolite Extraction:

-

Rapidly quench metabolic activity, typically by flash-freezing in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Separate the polar metabolite-containing supernatant from the cell debris and protein pellet by centrifugation.

-

-

Sample Analysis:

-

Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopologue distribution (MID) of key metabolites (e.g., this compound, pyruvate, lactate, TCA cycle intermediates).

-

The MID represents the fractional abundance of each isotopologue of a metabolite.

-

-

Metabolic Flux Analysis (MFA):

-

Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a metabolic network model.[29]

-

The software will then calculate the intracellular metabolic fluxes that best explain the experimental data.

-

Visualizations

Glucose-Alanine Cycle Pathway

Caption: The Glucose-Alanine Cycle pathway between skeletal muscle and the liver.

Hormonal Regulation of Gluconeogenesis in the Liver

Caption: Simplified signaling pathways of glucagon and insulin regulating gluconeogenesis.

Conclusion

The glucose-alanine cycle is a fundamental metabolic pathway that integrates carbohydrate and amino acid metabolism between muscle and liver. Its primary roles in nitrogen transport and glucose homeostasis are critical for metabolic flexibility, particularly in response to nutritional and physiological challenges. The regulation of this cycle is a complex interplay of hormonal signals, primarily insulin and glucagon, and the local metabolic environment. A thorough understanding of the intricacies of the glucose-alanine cycle's pathway and regulation is essential for researchers and clinicians in the fields of metabolism, endocrinology, and drug development, as dysregulation of this cycle is implicated in various metabolic diseases, including diabetes and liver disease. The experimental approaches detailed in this guide provide a framework for further investigation into the dynamic nature of this vital metabolic process.

References

- 1. Cahill cycle - Wikipedia [en.wikipedia.org]

- 2. Role of insulin and glucagon in the response of glucose and this compound kinetics in burn-injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. news-medical.net [news-medical.net]

- 8. Insulin regulation of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. cusabio.com [cusabio.com]

- 12. Glucagon stimulates gluconeogenesis by InsP3R-I mediated hepatic lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. david-bender.co.uk [david-bender.co.uk]

- 14. Insulin regulation of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Study on this compound aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]

- 20. scbt.com [scbt.com]

- 21. Selective inhibition of this compound aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective inhibition of this compound aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Detection of the mitochondrial and catalytically active this compound aminotransferase in human tissues and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Estimation of glucose-alanine-lactate-glutamine cycles in postabsorptive humans: role of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Role of insulin and glucagon in the response of glucose and this compound kinetics in burn-injured patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Regulation of hepatic mitochondrial oxidation by glucose-alanine cycling during starvation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 30. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 31. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

An In-depth Technical Guide to Alanine Aminotransferase (ALT): Function, Importance, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine (B10760859) aminotransferase (ALT), a pivotal enzyme in amino acid metabolism, has long been a cornerstone of clinical and preclinical diagnostics, primarily as a biomarker for hepatocellular injury. This technical guide provides a comprehensive overview of ALT's core functions, its isoenzymes, and their physiological significance. It delves into the clinical relevance of ALT in the context of drug development and toxicology, supported by quantitative data on reference ranges in humans and key preclinical species. Detailed experimental protocols for the colorimetric and fluorometric assessment of ALT activity are provided, alongside an exploration of the enzyme's kinetic properties. Furthermore, this guide elucidates the molecular pathways involving ALT and the regulatory mechanisms governing the expression of its isoenzymes, offering a deeper understanding for researchers in the fields of drug discovery and development.

Introduction: The Central Role of this compound Aminotransferase

This compound aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT), is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate (B1213749) and L-glutamate. This transamination reaction is a critical link between carbohydrate and amino acid metabolism.[1]

ALT is ubiquitously expressed in various tissues, including the kidneys, heart, and skeletal muscle, but its highest concentrations are found in the cytoplasm of hepatocytes.[2] This tissue distribution is the basis for its extensive use as a sensitive biomarker for liver health. Damage to hepatocytes leads to the release of ALT into the bloodstream, resulting in elevated serum levels that are often indicative of liver injury.[3][4]

In the realm of drug development, monitoring ALT levels is a standard practice in both preclinical toxicology studies and clinical trials to assess potential drug-induced liver injury (DILI).[5] An elevation in ALT is a key safety signal that can influence the trajectory of a drug candidate's development.

Molecular Function and Metabolic Significance

The primary function of ALT is to facilitate the interconversion of this compound and pyruvate, thereby playing a crucial role in several metabolic pathways.

The Glucose-Alanine Cycle

During periods of fasting or prolonged exercise, muscle and other peripheral tissues break down amino acids for energy, producing nitrogenous waste in the form of ammonia. To safely transport this nitrogen to the liver for conversion into urea (B33335), muscle cells utilize the glucose-alanine cycle. In this cycle, pyruvate, a product of glycolysis, is transaminated by ALT to form this compound. This compound is then released into the bloodstream and transported to the liver. In the liver, ALT catalyzes the reverse reaction, converting this compound back to pyruvate, which can then be used for gluconeogenesis to produce glucose. The amino group is transferred to α-ketoglutarate to form glutamate, which subsequently enters the urea cycle.

Isoenzymes: ALT1 and ALT2

Two major isoenzymes of ALT have been identified in humans: ALT1 and ALT2, encoded by the GPT and GPT2 genes, respectively. These isoenzymes exhibit distinct tissue distribution and subcellular localization, suggesting specialized physiological roles.

-

ALT1 (GPT): Predominantly found in the cytoplasm of hepatocytes, ALT1 is considered the primary contributor to serum ALT activity measured in clinical assays.[1] Its expression is highest in the liver, intestine, and kidney.

-

ALT2 (GPT2): This isoenzyme is primarily located in the mitochondria and is highly expressed in muscle, brain, and adipose tissue, with lower levels in the liver.[6]

The differential expression and localization of ALT1 and ALT2 suggest that they may have distinct roles in metabolism. Under metabolic stress conditions, such as those induced by tunicamycin (B1663573) or histidinol, the expression of the ALT2 gene is upregulated, a process mediated by the activating transcription factor 4 (ATF4).[3]

Clinical and Preclinical Significance

The measurement of serum ALT activity is a fundamental component of liver function tests in both clinical diagnostics and preclinical safety assessments.

ALT as a Biomarker of Liver Injury

Elevated serum ALT levels are a sensitive indicator of hepatocellular damage.[3] Various conditions can lead to increased ALT, including:

-

Drug-Induced Liver Injury (DILI): Many xenobiotics can cause liver damage, leading to a rise in ALT levels.[5]

-

Viral Hepatitis: Infections with hepatitis viruses (A, B, C, etc.) are a common cause of elevated ALT.

-

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): These conditions, often associated with metabolic syndrome, can lead to chronic, low-grade elevations in ALT.

-

Alcoholic Liver Disease: Excessive alcohol consumption is a major cause of liver damage and consequently, elevated ALT.

-

Other Conditions: Ischemia, autoimmune hepatitis, and genetic disorders can also result in increased ALT levels.[2]

Quantitative Data: Reference Ranges

Normal ALT levels can vary based on age, sex, and the analytical method used. The following tables provide a summary of typical reference ranges for humans and common preclinical species.

Table 1: Human Serum ALT Reference Ranges

| Age Group | Male (U/L) | Female (U/L) |

| 1-18 years | 7 - 55 | 7 - 45 |

| >18 years | 10 - 49 | 10 - 49 |

| Data sourced from Mayo Clinic Laboratories and UNC McLendon Labs.[7] |

Table 2: Preclinical Species Serum ALT Reference Ranges

| Species | Strain/Breed | Male (U/L) | Female (U/L) |

| Mouse | C57BL/6J | 28 - 108 | 17 - 51 |

| Rat | Sprague-Dawley | 19 - 84 | 14 - 44 |

| Dog | Beagle | 10 - 109 | 10 - 109 |

| Monkey | Cynomolgus | 15 - 63 | 12 - 58 |

| Data compiled from multiple sources.[1][4][8][9][10] |

Enzyme Kinetics

The catalytic efficiency of ALT can be described by Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for its substrates and its maximum catalytic rate.

Table 3: Kinetic Parameters of Human this compound Aminotransferase

| Reaction Direction | Substrate | Km (mM) | Vmax (mM/min) |

| Forward | L-Alanine | 10.12 | 0.48 |

| Reverse | L-Glutamate | 3.22 | 0.22 |

| Data from a study on ALT kinetics by microchip electrophoresis.[6] |

Experimental Protocols for ALT Activity Measurement

The determination of ALT activity is typically performed using a coupled enzyme assay. The principle involves the ALT-catalyzed production of pyruvate, which then serves as a substrate in a second reaction that can be monitored spectrophotometrically.

Colorimetric Assay

This method relies on the reduction of pyruvate to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH consumption, is directly proportional to the ALT activity.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

ALT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

L-Alanine solution

-

α-Ketoglutarate solution

-

NADH solution

-

Lactate Dehydrogenase (LDH)

-

Sample (serum, plasma, tissue homogenate)

-

Pyruvate standard solution

Procedure:

-

Prepare Reagent Mix: Combine ALT Assay Buffer, L-Alanine, and NADH in appropriate volumes.

-

Sample Preparation: Add the sample to the wells of the 96-well plate. For tissue homogenates, centrifugation is required to remove insoluble material.

-

Initiate Reaction: Add the Reagent Mix to each well, followed by the addition of α-ketoglutarate to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for a set period (e.g., 10-20 minutes).

-

Calculation: Determine the rate of change in absorbance (ΔA340/min). Calculate ALT activity using the molar extinction coefficient of NADH and a standard curve prepared with known concentrations of pyruvate.

Fluorometric Assay

This more sensitive method involves a reaction where the pyruvate produced by ALT is oxidized by pyruvate oxidase to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.

Materials:

-

96-well black microplate

-

Fluorometric microplate reader (e.g., Ex/Em = 535/587 nm)

-

ALT Assay Buffer

-

ALT Substrate (L-Alanine)

-

α-Ketoglutarate

-

Pyruvate Oxidase

-

Horseradish Peroxidase (HRP)

-

Fluorometric Probe

-

Sample

-

Pyruvate standard solution

Procedure:

-

Prepare Reaction Mix: Combine ALT Assay Buffer, ALT Substrate, Pyruvate Oxidase, HRP, and the fluorometric probe.

-

Sample and Standard Preparation: Add samples and a series of pyruvate standards to the wells of the black microplate.

-

Initiate Reaction: Add the Reaction Mix to all wells, followed by the addition of α-ketoglutarate.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate intervals.

-

Calculation: Subtract the background fluorescence and determine the ALT activity by comparing the rate of fluorescence increase in the samples to the standard curve.

Regulation of ALT Gene Expression

The expression of the ALT isoenzymes is subject to regulation by various factors, reflecting their roles in metabolic adaptation. As previously mentioned, ALT2 expression is induced by metabolic stressors through the transcription factor ATF4.[3] This suggests a role for ALT2 in the cellular response to conditions such as amino acid deprivation or endoplasmic reticulum stress. Further research is needed to fully elucidate the transcriptional regulation of both GPT and GPT2 genes and how their expression is coordinated to meet the metabolic demands of the cell.

Conclusion

This compound aminotransferase remains a critical enzyme in intermediary metabolism and a vital biomarker in drug development and clinical medicine. A thorough understanding of its function, the distinct roles of its isoenzymes, and the methodologies for its accurate measurement is essential for researchers and scientists in the pharmaceutical industry. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the design and interpretation of studies involving ALT, ultimately contributing to the safer and more effective development of new therapeutics.

References

- 1. Expression, purification, and initial characterization of human this compound aminotransferase (ALT) isoenzyme 1 and 2 in High-five insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]